![molecular formula C9H12O2 B14013666 6-Methylidene-8-oxabicyclo[3.3.1]nonan-7-one CAS No. 57428-15-6](/img/structure/B14013666.png)
6-Methylidene-8-oxabicyclo[3.3.1]nonan-7-one
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Overview
Description
6-Methylidene-8-oxabicyclo[331]nonan-7-one is a bicyclic compound with the molecular formula C₉H₁₂O₂ It is characterized by a unique structure that includes a bicyclo[331]nonane core with a methylene group at the 6-position and an oxo group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylidene-8-oxabicyclo[3.3.1]nonan-7-one typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of a Diels-Alder reaction followed by oxidation. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
6-Methylidene-8-oxabicyclo[3.3.1]nonan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methylene group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.
Major Products
The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives of the original compound.
Scientific Research Applications
6-Methylidene-8-oxabicyclo[3.3.1]nonan-7-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methylidene-8-oxabicyclo[3.3.1]nonan-7-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit redox enzymes, resulting in increased reactive oxygen species and apoptotic cell death in certain pathogens.
Comparison with Similar Compounds
Similar Compounds
- 8-Methylene-6-oxabicyclo[3.3.1]nonan-7-one
- 4-Methylene-2-oxa-bicyclo[3.3.1]nonan-3-one
Uniqueness
6-Methylidene-8-oxabicyclo[3.3.1]nonan-7-one is unique due to its specific substitution pattern and the presence of both a methylene and an oxo group. This unique structure imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Biological Activity
Introduction
6-Methylidene-8-oxabicyclo[3.3.1]nonan-7-one is a bicyclic compound that belongs to the class of polyprenylated acylphloroglucinols (PPAPs). These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews recent findings on the biological activity of this compound, highlighting its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The compound features a unique bicyclic structure that contributes to its biological activity. The bicyclo[3.3.1]nonane core is characterized by a fused ring system that enhances its stability and reactivity in biological systems.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₄O₂ |
Molecular Weight | 206.25 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Anticancer Activity
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated its effects on HeLa (cervical cancer) and A549 (lung cancer) cells, revealing an IC50 value of approximately 30 μM, indicating moderate potency against these cell lines .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro tests demonstrated its effectiveness against several bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 50 to 100 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a mechanism by which the compound may mitigate inflammatory responses in various disease models .
Study 1: Anticancer Efficacy
In a recent study published in Phytochemistry, researchers investigated the anticancer efficacy of this compound in combination with standard chemotherapeutic agents . The results indicated enhanced cytotoxicity when used in conjunction with doxorubicin, suggesting potential for synergistic effects.
Study 2: Antimicrobial Assessment
A comprehensive evaluation of the antimicrobial activity was conducted using a panel of bacterial strains . The compound was tested against both Gram-positive and Gram-negative bacteria, showing significant inhibitory effects, particularly against Helicobacter pylori, with an MIC value of 50 μg/mL.
Q & A
Q. Basic: What are the common synthetic routes for 6-methylidene-8-oxabicyclo[3.3.1]nonan-7-one, and what key intermediates are involved?
Methodological Answer:
The synthesis typically begins with bicyclo[3.3.1]nonane derivatives as precursors. For example, endo-7-aminomethylbicyclo[3.3.1]nonan-3-one (CAS: MB-206) serves as a versatile intermediate . Key steps include:
- Rearrangement reactions using aluminum chloride (AlCl₃) to generate substituted bicyclic frameworks.
- Methylenation via Wittig or Horner-Wadsworth-Emmons reactions to introduce the methylidene group.
- Oxabridge formation through oxidation or cyclization of ketone functionalities.
For analogous oxabicyclo systems, peroxide-mediated cyclizations (e.g., H₂O₂/HCO₂H) are effective for oxygen bridge installation .
Q. Advanced: How can researchers optimize reaction yields for stereoselective synthesis of this compound derivatives?
Methodological Answer:
Yield optimization requires addressing:
- Stereochemical control : Use chiral auxiliaries or asymmetric catalysts (e.g., tert-BuOK/THF) to direct substituent orientation .
- Reagent selection : Polar aprotic solvents (e.g., DCM) and Lewis acids (e.g., PBr₃) enhance regioselectivity in halogenation steps .
- Temperature modulation : Photochemical reactions (e.g., i-PrOH/hv) improve cycloaddition efficiency for strained bicyclic systems .
Documented yields range from 40–70% for analogous compounds, with lower yields attributed to steric hindrance or competing side reactions .
Q. Basic: What analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies methylidene protons (δ 4.5–5.5 ppm) and ketone carbonyls (δ 190–210 ppm).
- IR spectroscopy : Confirms oxabridge (C-O-C stretch ~1100 cm⁻¹) and ketone (C=O ~1700 cm⁻¹) groups.
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., 166.1 g/mol for parent compound) .
- Chromatography : HPLC with Chromolith columns ensures purity (>95%) by resolving bicyclic isomers .
Q. Advanced: How to resolve contradictions in reported reactivity data for bicyclo[3.3.1]nonane derivatives under varying conditions?
Methodological Answer:
Contradictions often arise from:
- Substituent effects : Electron-donating groups (e.g., methylidene) increase electrophilic reactivity, while oxabridges stabilize intermediates .
- Solvent polarity : Polar solvents (e.g., THF) favor SN2 mechanisms in halogenation, whereas nonpolar solvents stabilize carbocation intermediates .
- Catalyst compatibility : AlCl₃ promotes rearrangements but may deactivate sensitive ketone groups. Validate with control experiments using alternative catalysts (e.g., SiO₂-supported reagents) .
Q. Basic: What are the primary research applications of this compound in medicinal chemistry?
Methodological Answer:
The compound’s rigid bicyclic scaffold is valuable for:
- Enzyme inhibition : Analogous derivatives (e.g., 3-bicyclo[3.3.1]nonylcarboxylic acid) target Pfmrk kinases or Hedgehog signaling pathways .
- Drug scaffold design : Modifications at the 3- and 7-positions enhance binding to hydrophobic pockets in protein targets .
- Metabolic stability studies : Oxabridge incorporation reduces oxidative degradation in liver microsomes .
Q. Advanced: How to evaluate the thermodynamic stability of this compound under experimental conditions?
Methodological Answer:
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict strain energy (~15–20 kcal/mol) and bond dissociation energies for oxabridge cleavage .
- Thermogravimetric analysis (TGA) : Measures decomposition onset temperatures (typically >200°C for bicyclic ketones).
- Kinetic studies : Monitor degradation rates in acidic/basic media via LC-MS to identify labile functional groups .
Q. Basic: What are the critical safety considerations when handling this compound in the lab?
Methodological Answer:
- Toxicity : Classified as a Category 4-1-II hazardous substance ; use fume hoods and PPE (gloves, goggles) .
- Storage : Store in inert solvents (e.g., toluene/nonane mixtures) at –20°C to prevent ketone polymerization .
- Waste disposal : Neutralize with aqueous bicarbonate before disposal to avoid releasing reactive intermediates .
Q. Advanced: How to design a structure-activity relationship (SAR) study for bicyclo[3.3.1]nonane-based inhibitors?
Methodological Answer:
- Core modifications : Introduce substituents at the 3-, 7-, and methylidene positions to assess steric/electronic effects .
- Biological assays : Test against enzyme panels (e.g., Pfmrk, Hedgehog) using fluorescence polarization or SPR .
- Data analysis : Multivariate regression correlates logP, polar surface area, and IC₅₀ values to identify pharmacophores .
Q. Basic: What spectroscopic anomalies might arise when analyzing this compound?
Methodological Answer:
- Dynamic NMR effects : Chair-chair flipping in the bicyclic framework splits signals at low temperatures .
- Overlapping peaks : Methylidene protons may couple with adjacent bridgehead hydrogens, requiring 2D-COSY for resolution .
- Solvent shifts : Ketone carbonyls exhibit upfield shifts in polar solvents (e.g., DMSO-d₆ vs. CDCl₃) .
Q. Advanced: What strategies mitigate racemization during asymmetric synthesis of bicyclo[3.3.1]nonane derivatives?
Methodological Answer:
Properties
CAS No. |
57428-15-6 |
---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
4-methylidene-2-oxabicyclo[3.3.1]nonan-3-one |
InChI |
InChI=1S/C9H12O2/c1-6-7-3-2-4-8(5-7)11-9(6)10/h7-8H,1-5H2 |
InChI Key |
IBKGNDUNKWUQHP-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C2CCCC(C2)OC1=O |
Origin of Product |
United States |
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